Cas no 1806894-43-8 (4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile)

4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
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- 4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile
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- インチ: 1S/C8H4Cl2F2N2/c9-4-3-6(10)14-5(1-2-13)7(4)8(11)12/h3,8H,1H2
- InChIKey: AMTQSXWZNSGQBK-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=C(CC#N)C=1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 241
- XLogP3: 2.8
- トポロジー分子極性表面積: 36.7
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029072574-250mg |
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile |
1806894-43-8 | 97% | 250mg |
$960.00 | 2022-03-31 | |
Alichem | A029072574-500mg |
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile |
1806894-43-8 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
Alichem | A029072574-1g |
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile |
1806894-43-8 | 97% | 1g |
$3,158.80 | 2022-03-31 |
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrileに関する追加情報
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile: A Comprehensive Overview
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile, also known by its CAS number 1806894-43-8, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical synthesis. The molecule features a pyridine ring with substituents at positions 2, 3, 4, and 6, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.
The structure of 4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile is characterized by a pyridine ring with two chlorine atoms at positions 4 and 6, a difluoromethyl group at position 3, and an acetonitrile group at position 2. This combination of substituents imparts the molecule with distinct electronic and steric properties, which are highly desirable in modern chemical research. The presence of electron-withdrawing groups like chlorine and cyano (acetonitrile) enhances the reactivity of the pyridine ring, making it an excellent candidate for various electrophilic substitutions.
Recent studies have highlighted the potential of 4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing high-performance polymers and organic semiconductors. The compound's ability to undergo controlled polymerization under mild conditions has opened new avenues for the creation of materials with tailored electronic properties. Furthermore, its application in the synthesis of bioactive molecules has been reported in several peer-reviewed journals, underscoring its importance in drug discovery.
In terms of chemical synthesis, 4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile is typically prepared through a multi-step process involving chlorination, fluorination, and nitrile introduction reactions. The synthesis pathway often involves the use of transition metal catalysts to ensure high yields and selectivity. Recent advancements in catalytic chemistry have enabled more efficient routes for its production, reducing costs and environmental impact.
The physicochemical properties of this compound are well-documented. It has a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its stability under thermal and oxidative conditions has been tested extensively, making it suitable for use in various industrial applications. The compound's spectroscopic data (UV-Vis, IR, NMR) have been reported in several scientific publications, providing valuable insights into its structural integrity and reactivity.
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile has found significant applications in the field of agrochemistry. It serves as an intermediate in the synthesis of novel pesticides and herbicides with enhanced efficacy and reduced environmental toxicity. Recent studies have demonstrated its role in developing compounds that target specific pest species without adversely affecting non-target organisms. This has made it a focal point for sustainable agricultural practices.
In addition to its chemical applications, this compound has garnered attention in materials science due to its potential as a building block for advanced nanomaterials. Researchers have explored its use in constructing graphene-like structures and other two-dimensional materials with unique electronic properties. The ability to functionalize the pyridine ring with various substituents has further expanded its utility in this domain.
The environmental impact of 4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile has been a subject of recent investigations. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in the environment. Its low toxicity profile towards aquatic organisms further supports its safe use in industrial settings.
In conclusion, 4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile, CAS number 1806894-43-8, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for chemists working on cutting-edge research projects. As advancements in synthetic methodologies continue to unfold, this compound is expected to play an even more pivotal role in shaping future innovations.
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